1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Historical Context and Development of Triazole Chemistry
The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with the molecular formula C₂H₃N₃. This pioneering work established the nomenclature for what would become one of the most important heterocyclic families in organic chemistry. Following Bladin's initial discovery, triazole chemistry experienced gradual development throughout the late 19th and early 20th centuries, with significant acceleration occurring as synthetic techniques became more sophisticated and the versatile interactions with biological systems were recognized.
The early synthesis of 1H-1,2,3-triazole was achieved in 1910 by German chemists Otto Dimroth and Gustav Fester, who developed a method involving the heating of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This thermal approach represented the state-of-the-art methodology for triazole synthesis during the early decades of the 20th century. The discovery of antifungal activities in azole derivatives in 1944 by Woolley marked a crucial turning point that led to the development of numerous therapeutic agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.
The modern era of triazole chemistry was revolutionized in 2002 through the independent work of Sharpless and Fokin at the Scripps Research Institute and Meldal's group at the Carlsberg Laboratory, who discovered copper-catalyzed azide-alkyne cycloaddition reactions. This breakthrough provided regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles in very high yields, fundamentally transforming the accessibility and practical utility of triazole derivatives. The development of click chemistry methodology enabled the efficient synthesis of complex triazole structures, including compounds like this compound.
Significance in Heterocyclic Chemistry
Triazole derivatives occupy a position of exceptional importance within heterocyclic chemistry due to their unique structural characteristics and remarkable versatility in chemical transformations. The five-membered ring containing three nitrogen atoms provides a distinctive electronic environment that facilitates numerous weak nonbond interactions with receptors and enzymes in biological systems. These inherent properties have established triazole compounds as key chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences.
The significance of 1,2,3-triazole derivatives in heterocyclic chemistry stems from their ability to serve as bioisosteres for various functional groups including carboxylic acids, amides, and esters. This bioisosteric relationship enables medicinal chemists to replace traditional pharmacophores while maintaining or enhancing biological activity. The planar aromatic nature of the triazole ring, combined with its hydrogen bonding capabilities, makes it an excellent scaffold for drug design and development. The presence of three nitrogen atoms in the ring structure creates multiple sites for potential interactions with biological targets, contributing to the broad spectrum of activities observed in triazole-containing compounds.
This compound exemplifies the sophisticated molecular architecture achievable within this chemical class. The compound incorporates multiple functional elements: the aromatic triazole core provides metabolic stability and hydrogen bonding potential, the brominated benzyl substituent introduces hydrophobic character and potential for further chemical modification, the methyl group contributes to lipophilicity, and the carboxylic acid functionality provides sites for salt formation and additional hydrogen bonding.
Nomenclature and Classification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The base structure is identified as 1H-1,2,3-triazole, indicating the specific isomeric form where the hydrogen atom is attached to the nitrogen at position 1. The numbering system begins with the nitrogen atoms at positions 1, 2, and 3, followed by carbon atoms at positions 4 and 5.
The complete systematic name incorporates several substituent groups positioned at specific locations on the triazole ring. The 4-bromobenzyl group is attached to nitrogen-1, creating the N-substituted derivative. The methyl substituent occupies position 5 of the triazole ring, while the carboxylic acid functionality is located at position 4. This nomenclature system provides unambiguous identification of the molecular structure and enables clear communication within the scientific community.
Alternative nomenclature systems and synonyms for this compound include various abbreviated forms that emphasize different structural features. The Chemical Abstracts Service registry number 845885-94-1 provides a unique identifier that facilitates database searches and literature retrieval. The molecular formula C₁₁H₁₀BrN₃O₂ and molecular weight of 296.124 daltons serve as additional identifying characteristics.
General Overview of 1,2,3-Triazole Derivatives
1,2,3-Triazole derivatives represent one of the two major isomeric families of triazoles, distinguished from their 1,2,4-triazole counterparts by the adjacent positioning of all three nitrogen atoms within the five-membered ring. The basic skeleton comprises a five-membered heterocyclic ring with two carbon atoms and three nitrogen atoms, exhibiting aromatic character due to the delocalization of six pi electrons around the ring system. All atoms within the triazole ring adopt sp² hybridization, resulting in a planar molecular geometry that facilitates extensive conjugation and aromatic stabilization.
The structural versatility of 1,2,3-triazole derivatives arises from the multiple sites available for substitution around the ring system. The nitrogen atoms at positions 1 and 2 can accommodate various substituents, while the carbon atoms at positions 4 and 5 provide additional sites for functional group attachment. This substitution pattern enables the construction of diverse molecular architectures with tailored physicochemical properties. The presence of three nitrogen atoms makes 1,2,3-triazoles energy-rich heterocycles with unique electronic characteristics.
Bioactive molecules incorporating 1,2,3-triazole core structures have demonstrated remarkable therapeutic potential across multiple disease areas. These compounds exhibit antibacterial activities, as exemplified by cefatrizine, antifungal properties, herbicidal effects, anticancer activities such as carboxyamidotriazole, protease inhibitory functions, and antituberculosis activities. The versatility of the 1,2,3-triazole scaffold in medicinal chemistry applications stems from its ability to form coordinate bonds with metal centers, particularly through interactions with heme iron in cytochrome P450 enzymes.
Recent synthetic developments have focused on creating novel 1,2,3-triazole derivatives with enhanced biological activities and improved pharmacological profiles. Research efforts have identified compounds such as icotinib-1,2,3-triazole derivatives that exhibit remarkable inhibitory activity against indoleamine 2,3-dioxygenase 1 with very low inhibitory concentration values ranging from 0.37 to 2.50 micromolar, positioning them as potential anticancer agents. These findings demonstrate the continued evolution and optimization of 1,2,3-triazole chemistry for therapeutic applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-7-10(11(16)17)13-14-15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFHBYCFJNIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383450 | |
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-94-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid in anticancer research. For instance, triazole derivatives have shown promising antiproliferative effects against various human cancer cell lines. A study reported that compounds with triazole moieties exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa and MGC-803 .
Antimicrobial Properties
Triazole compounds have been recognized for their antimicrobial activities. Research indicates that the incorporation of bromobenzyl groups enhances the antimicrobial efficacy of triazoles against a range of pathogens. In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. Some derivatives showed higher efficacy than traditional antitubercular agents like isoniazid. The mechanism of action appears to involve interference with mycolic acid biosynthesis in Mycobacterium tuberculosis, although specific targets remain to be elucidated .
Agricultural Applications
Pesticidal Activity
The triazole framework has been extensively studied for its potential as a pesticide. Compounds containing the 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole moiety have demonstrated effective fungicidal properties against various agricultural pathogens. Field trials indicated a marked reduction in fungal infections in crops treated with these compounds compared to untreated controls .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymers. Its ability to undergo click chemistry reactions allows for the development of functionalized polymers with tailored properties for specific applications such as drug delivery systems and smart materials .
| Compound | Target Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 13.62 ± 0.86 | Anticancer |
| Compound B | MGC-803 | 3.05 ± 0.29 | Anticancer |
| Compound C | E. coli | <10 | Antibacterial |
| Compound D | M. tuberculosis | <20 | Antitubercular |
Table 2: Pesticidal Efficacy of Triazole Derivatives
| Compound | Pathogen | Efficacy (%) | Application Method |
|---|---|---|---|
| Compound E | Fusarium spp. | 85% reduction | Foliar spray |
| Compound F | Botrytis cinerea | 90% reduction | Soil drench |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromobenzyl group can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with analogous triazole derivatives, focusing on structural variations, physicochemical properties, and functional roles:
Key Observations:
Electronic Effects :
- The 4-bromobenzyl group in the target compound provides stronger electron-withdrawing effects compared to ethoxy (–2) or benzyl () substituents, influencing tautomerism stability and reactivity .
- Fluorine () and chlorine () substituents enhance electronegativity but reduce steric bulk compared to bromine.
Biological Activity :
- Sulfonamide derivatives () exhibit higher solubility and antimicrobial activity due to the polar -SO2NH2 group.
- The bromine atom in the target compound may improve membrane permeability and binding to hydrophobic enzyme pockets, as seen in related antithrombotic agents ().
The 4-bromobenzyl group’s steric bulk may hinder metal coordination compared to smaller substituents like benzyl ().
Stability and Tautomerism :
- Triazole-4-carboxylic acids undergo ring-chain tautomerism, favoring the open-chain carboxylic acid form in solution (–2). Heating induces decarboxylation, a property shared across this class .
Biological Activity
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 845885-94-1) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₁₀BrN₃O₂
- Molecular Weight : 296.12 g/mol
- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .
Antimicrobial Properties
Research indicates that triazole derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various triazole compounds demonstrated potent activity against Mycobacterium tuberculosis strains. Specifically, compounds with similar structural motifs showed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 μg/mL to 62.5 μg/mL against different strains of tuberculosis .
Anticancer Activity
Triazoles have been investigated for their anticancer potential. A recent study synthesized various triazole derivatives and tested them against human cancer cell lines. Some derivatives exhibited promising antiproliferative activity, suggesting that this compound could be a candidate for further anticancer research .
Case Studies
Several case studies have focused on the biological implications of triazole derivatives:
- Antitubercular Activity :
- Anticancer Screening :
Research Findings Summary Table
| Study Focus | Compound Tested | Target Organism/Cell Line | MIC/IC50 Value | Findings |
|---|---|---|---|---|
| Antitubercular Activity | 1-(4-bromobenzyl)-5-methyl-triazole | Mycobacterium tuberculosis | 15 μg/mL | Significant inhibitory effect observed |
| Anticancer Activity | Various triazole derivatives | Human cancer cell lines | Varies (up to 62.5 μg/mL) | Promising antiproliferative activity |
Toxicological Profile
The toxicological properties of this compound have not been extensively studied. However, it is classified as hazardous under certain conditions . No acute toxicity data is available; thus, further investigation is necessary to determine its safety profile.
Preparation Methods
Reaction Scheme
- Starting materials: 4-bromobenzyl azide and propiolic acid (or ethyl propiolate).
- Reaction: Huisgen 1,3-dipolar cycloaddition catalyzed by copper(I) salts to form the 1,2,3-triazole ring.
- Subsequent steps: Methylation or esterification as needed, followed by hydrolysis to yield the carboxylic acid.
Key Features
- This method exploits the high regioselectivity and efficiency of CuAAC to form the 1,4-disubstituted triazole.
- The reaction requires careful temperature control and the addition of hydrochloric acid to facilitate cycloaddition and subsequent transformations.
- Reported yields are high, approximately 95%, indicating efficient conversion to the target compound.
Advantages and Limitations
| Aspect | Details |
|---|---|
| Yield | High (around 95%) |
| Reaction Conditions | Mild, typically room temperature to moderate heating; requires copper catalyst and acid |
| Purification | Straightforward due to regioselectivity |
| Scalability | Suitable for scale-up with standard organic synthesis equipment |
| Limitations | Requires handling of azides, which can be hazardous; copper residues may need removal |
Method 2: Grignard and Carboxylation Route from Dibromo-Triazoles
Reaction Scheme
- Starting material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole.
- Step 1: Reaction with isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at low temperatures (−78°C to 0°C) to selectively substitute one bromine atom.
- Step 2: Treatment with carbon dioxide (CO2) to carboxylate the intermediate, forming a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
- Step 3: Separation and purification of the desired acid via solvent extraction, drying, and crystallization.
- Step 4: Optional methylation with methyl iodide in the presence of alkali to obtain methyl esters for further transformations.
Detailed Conditions and Yields
| Step | Conditions | Notes |
|---|---|---|
| Grignard reaction | THF/METHF, −78°C to 0°C, 0.5–2 h | Molar ratio Grignard:substrate = 0.8–1.5 |
| Carboxylation with CO2 | −30°C to 25°C, 5–30 min CO2 bubbling | pH adjusted to 1–5 with HCl |
| Extraction and drying | Organic solvent extraction, MgSO4 or Na2SO4 drying | Concentration under reduced pressure |
| Crystallization | Cooling to −5°C to 5°C | Yields mixtures requiring separation |
| Methylation (optional) | THF/METHF + DMF or DMA, 0–80°C, 5–48 h | Alkali and methyl iodide used |
- The overall process yields a mixture that requires purification to isolate the target acid.
- The method allows for structural modifications at the 4-position of the triazole ring.
- This approach is more complex but offers flexibility in derivatization.
Comparative Data Table of Preparation Methods
| Parameter | Azide-Alkyne Cycloaddition Route | Grignard-Carboxylation Route |
|---|---|---|
| Starting Materials | 4-bromobenzyl azide, propiolic acid | 1-substituted-4,5-dibromo-1H-1,2,3-triazole |
| Reaction Type | Cu-catalyzed cycloaddition | Grignard substitution and CO2 carboxylation |
| Temperature Range | Ambient to moderate heating | −78°C to 80°C |
| Reaction Time | Several hours (5–48 h for methylation step) | 0.5–2 h for Grignard, 5–30 min for CO2 step |
| Yield | ~95% | Variable; requires purification |
| Purification Complexity | Moderate | Higher due to mixture of isomers |
| Scalability | High | Moderate |
| Safety Considerations | Handling azides and copper catalyst | Handling Grignard reagents at low temperature |
Research Findings and Notes
- The azide-alkyne cycloaddition method is widely favored for its simplicity, regioselectivity, and high yield, making it suitable for pharmaceutical research and industrial applications.
- The Grignard method allows for selective functionalization of the triazole ring and can be adapted for synthesizing various substituted derivatives, although it requires careful temperature control and handling of moisture-sensitive reagents.
- Both methods require subsequent purification steps involving solvent extraction, drying agents such as anhydrous magnesium sulfate or sodium sulfate, and crystallization under controlled cooling.
- The presence of the bromine atom on the benzyl substituent introduces a site for further chemical modifications, potentially enhancing biological activity or enabling conjugation in drug design.
- Literature reports indicate that reaction conditions such as solvent choice (THF, METHF, DMF, DMA), temperature, and pH critically influence the yield and purity of the final product.
Summary Table of Key Reaction Parameters
| Step | Solvent(s) | Temperature (°C) | Time | Reagents/Conditions |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Water/Organic solvent mix | 0 to 80 | 5–48 h | Cu(I) catalyst, HCl |
| Grignard substitution | THF/METHF | −78 to 0 | 0.5–2 h | Isopropylmagnesium chloride |
| Carboxylation (CO2 bubbling) | THF/METHF | −30 to 25 | 5–30 min | CO2 gas, acidification with HCl |
| Methylation | THF/METHF + DMF or DMA | 0 to 80 | 5–48 h | Methyl iodide, alkali |
| Extraction & Drying | Organic solvents | Room temperature | Variable | MgSO4 or Na2SO4 drying agents |
| Crystallization | Organic solvent | −5 to 5 | Until solid forms | Cooling under vacuum drying |
Q & A
Q. Advanced
- X-ray crystallography : Resolves regioselectivity (1,4- vs. 1,5-triazole substitution) by analyzing bond angles and packing motifs. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 6.759 Å, b = 10.061 Å, and c = 12.263 Å were reported for analogs .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 336.02 for C₁₂H₁₀BrN₃O₂) with <2 ppm error .
What enzymatic targets are associated with this compound, and how can inhibitory activity be evaluated?
Basic
The compound’s triazole-carboxylic acid scaffold shows potential for inhibiting carbonic anhydrase (CA), histone deacetylase (HDAC), and phosphodiesterase (PDE). Initial screening uses:
- CA inhibition assay : Measure CO₂ hydration rates via stopped-flow spectrophotometry (IC₅₀ values <10 µM reported for analogs) .
- HDAC fluorometric assay : Quantify deacetylation of fluorescent substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates .
Advanced
Mechanistic studies require:
- Enzyme kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition. For CA, Kᵢ values correlate with substituent electronegativity (e.g., Br enhances binding via hydrophobic interactions) .
- Molecular docking : AutoDock Vina simulations reveal binding poses in CA II active sites (Zn²⁺ coordination by triazole N-atoms; ΔG ≈ -9.5 kcal/mol) .
How do structural modifications (e.g., substituent variation) affect bioactivity?
Q. Advanced
- Bromobenzyl group : Replacement with chlorobenzyl reduces CA inhibition (IC₅₀ increases 3-fold) due to weaker van der Waals interactions. Fluorobenzyl analogs show enhanced solubility but lower metabolic stability .
- Methyl vs. ethyl at C5 : Methyl improves steric fit in PDE4’s hydrophobic pocket, while ethyl decreases potency (ΔIC₅₀ = 15 µM) .
- Carboxylic acid bioisosteres : Replacement with tetrazole maintains HDAC inhibition but introduces hepatotoxicity risks .
What strategies resolve contradictions in reported synthetic yields or bioactivity data?
Q. Advanced
- Reproducibility checks : Verify reagent purity (e.g., azide precursors prone to decomposition) and moisture control (POCl₃ reactions require anhydrous conditions) .
- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform CA assay pH 7.4 vs. variable pH in older studies). Outliers may arise from impurities in commercial enzymes .
- Computational validation : DFT calculations (e.g., Gaussian 16) predict reaction pathways to identify yield-limiting steps (e.g., azide dimerization side reactions) .
What are the best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : -20°C in amber vials under argon to prevent photodegradation and oxidation. Aqueous solutions (pH 7.4) are stable for ≤72 hours at 4°C .
- Safety : Use PPE (nitrile gloves, goggles) due to irritant properties. Spills require neutralization with 5% NaHCO₃ .
How can computational tools guide the design of derivatives with enhanced properties?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
